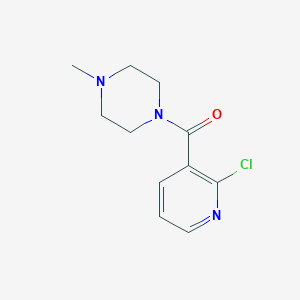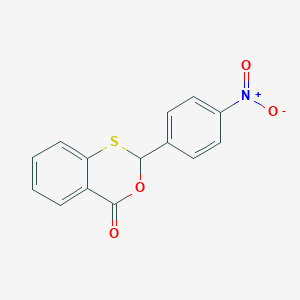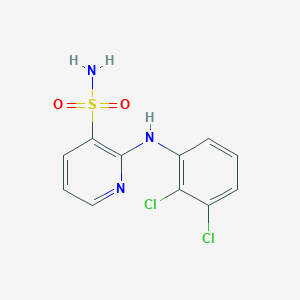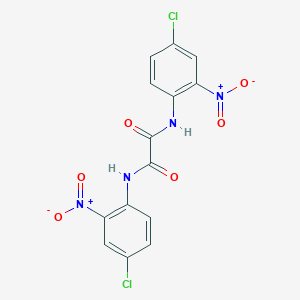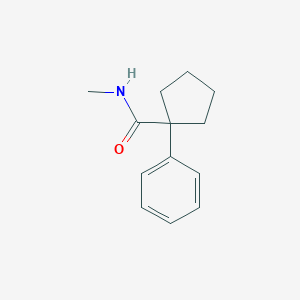
N-Methyl-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-phenylcyclopentanecarboxamide, commonly known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that belongs to the pyrovalerone family. It was first synthesized in the 1960s and gained popularity in the 2000s as a recreational drug due to its stimulant effects. However, its potential for abuse and harmful side effects led to its classification as a Schedule I controlled substance in the United States in 2011. Despite its negative reputation, MDPV has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-Methyl-1-phenylcyclopentanecarboxamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by blocking the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in the stimulation of the central nervous system and the production of euphoric effects.
Effets Biochimiques Et Physiologiques
N-Methyl-1-phenylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause hyperactivity, agitation, and paranoia. In addition, N-Methyl-1-phenylcyclopentanecarboxamide has been shown to have neurotoxic effects, which can lead to long-term damage to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-1-phenylcyclopentanecarboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured. However, its potential for abuse and harmful side effects make it difficult to use in human studies. In addition, the legal restrictions on N-Methyl-1-phenylcyclopentanecarboxamide make it difficult to obtain for research purposes.
Orientations Futures
There are a number of potential future directions for research on N-Methyl-1-phenylcyclopentanecarboxamide. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease and ADHD. Another area of interest is its potential as an antidepressant and anxiolytic. Further research is needed to fully understand the potential therapeutic applications of N-Methyl-1-phenylcyclopentanecarboxamide and to develop safe and effective treatments.
Méthodes De Synthèse
N-Methyl-1-phenylcyclopentanecarboxamide is synthesized through a multi-step process involving the condensation of 2-(methylamino)-1-phenylpentan-1-one and 2-bromobenzoyl chloride. The resulting product is then reduced to form N-Methyl-1-phenylcyclopentanecarboxamide. This synthesis method has been widely used in the production of N-Methyl-1-phenylcyclopentanecarboxamide for research purposes.
Applications De Recherche Scientifique
N-Methyl-1-phenylcyclopentanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which makes it a potential treatment for dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-Methyl-1-phenylcyclopentanecarboxamide has also been studied for its potential as an antidepressant and anxiolytic.
Propriétés
Numéro CAS |
101932-01-8 |
|---|---|
Nom du produit |
N-Methyl-1-phenylcyclopentanecarboxamide |
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
N-methyl-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H17NO/c1-14-12(15)13(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) |
Clé InChI |
WVSDQRXMAMFRGL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1(CCCC1)C2=CC=CC=C2 |
SMILES canonique |
CNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



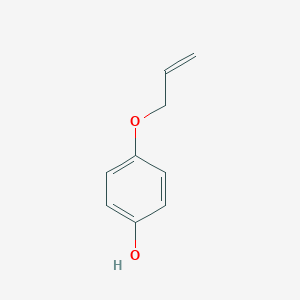
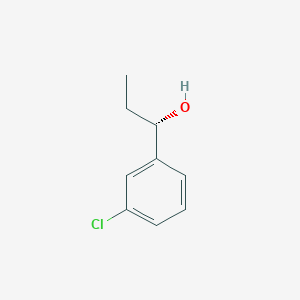
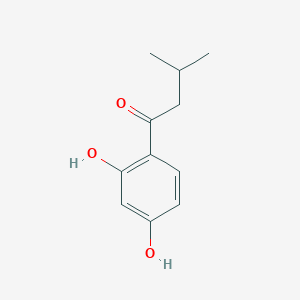
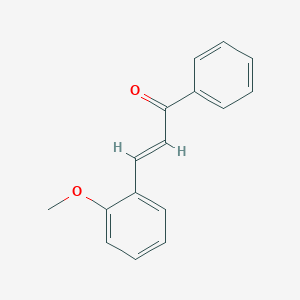
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)


